Molecular Weight and Lipophilicity Differentiation vs. Benzamide and Thiophene-2-carboxamide Analogues
The furan-2-carboxamide target compound (MW 283.28) is approximately 3.5% lighter than the benzamide analogue (MW 293.32, CAS 885458-25-3) and 5.4% lighter than the thiophene-2-carboxamide analogue (MW 299.35, CAS 885458-28-6) . The furan oxygen contributes a hydrogen-bond acceptor capacity distinct from the thiophene sulfur, and the smaller molecular volume of the furan ring relative to the phenyl or thiophene group reduces both topological polar surface area and calculated logP, parameters directly relevant to membrane permeability and solubility . These differences, while modest in magnitude, are sufficient to shift predicted Rule-of-Five compliance boundaries when optimizing for oral bioavailability or CNS penetration in medicinal chemistry programmes.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 283.28 |
| Comparator Or Baseline | Benzamide analogue (CAS 885458-25-3): 293.32; Thiophene-2-carboxamide analogue (CAS 885458-28-6): 299.35 |
| Quantified Difference | ΔMW = -10.04 vs. benzamide (-3.4%); ΔMW = -16.07 vs. thiophene (-5.4%) |
| Conditions | Calculated from elemental composition (C₁₅H₁₃N₃O₃ vs. C₁₇H₁₅N₃O₂ vs. C₁₅H₁₃N₃O₂S) |
Why This Matters
Molecular weight and heteroatom composition directly influence calculated drug-likeness parameters; the furan variant presents a distinct physicochemical profile that is not interchangeable with phenyl or thiophene analogues for lead optimisation.
